Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate
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Overview
Description
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a formyl group, and a carboxylate ester group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate typically involves the fluorination of a cyclohexane derivative followed by formylation and esterification reactions. One common method includes the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Formylation: The fluorinated cyclohexane is then subjected to formylation using a formylating agent like formic acid or formic anhydride.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4-Difluoro-1-carboxycyclohexane-1-carboxylate.
Reduction: 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4,4-difluorocyclohexane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12F2O3
- Molecular Weight : 220.20 g/mol
- CAS Number : 1389313-53-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator, influencing enzyme kinetics through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Gene Expression Modulation : Research indicates that this compound can alter gene expression by interacting with transcription factors. This modulation can lead to changes in protein synthesis and cellular functions, impacting overall cellular metabolism.
The compound exhibits several significant biochemical properties:
- Cell Signaling Pathways : It influences key signaling molecules within cells, potentially altering responses to external stimuli. This effect can have implications for various physiological processes and disease states.
- Stability and Degradation : Studies have shown that the stability of this compound under specific conditions affects its long-term biological activity. Degradation over time can lead to changes in its efficacy and safety profile.
Antiviral Activity
One notable study investigated the antiviral potential of this compound against various viral pathogens. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro. The mechanism was linked to its ability to interfere with viral entry and replication processes.
Cancer Research
In cancer biology, this compound has been examined for its effects on tumor cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways associated with cell survival and proliferation. This suggests potential therapeutic applications in oncology.
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Observations | References |
---|---|---|
Enzyme Interaction | Inhibits/enhances enzyme activity | |
Gene Expression | Alters expression levels of specific genes | |
Cell Signaling | Modulates key signaling pathways | |
Antiviral Activity | Significant inhibition of viral replication | |
Anticancer Properties | Induces apoptosis in cancer cell lines |
Properties
Molecular Formula |
C9H12F2O3 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3 |
InChI Key |
CWWSIMBGINQUIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)C=O |
Origin of Product |
United States |
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